1-(3,4-Difluoro-5-(pentyloxy)phenyl)-2,2,2-trifluoroethanone
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Overview
Description
1-(3,4-Difluoro-5-(pentyloxy)phenyl)-2,2,2-trifluoroethanone is an organic compound with the molecular formula C13H13F5O2 This compound is characterized by the presence of both difluoro and trifluoro groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Difluoro-5-(pentyloxy)phenyl)-2,2,2-trifluoroethanone typically involves the reaction of 3,4-difluoro-5-(pentyloxy)benzene with trifluoroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoroacetyl chloride. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Difluoro-5-(pentyloxy)phenyl)-2,2,2-trifluoroethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3,4-Difluoro-5-(pentyloxy)phenyl)-2,2,2-trifluoroethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,4-Difluoro-5-(pentyloxy)phenyl)-2,2,2-trifluoroethanone involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access and catalytic function .
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Difluoro-5-(pentyloxy)phenyl)propan-1-one
- 1-[3,4-Difluoro-5-(pentyloxy)phenyl]ethanol
Uniqueness
1-(3,4-Difluoro-5-(pentyloxy)phenyl)-2,2,2-trifluoroethanone is unique due to the presence of both difluoro and trifluoro groups, which impart distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in various research applications, particularly in the development of pharmaceuticals and specialty chemicals .
Properties
IUPAC Name |
1-(3,4-difluoro-5-pentoxyphenyl)-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F5O2/c1-2-3-4-5-20-10-7-8(6-9(14)11(10)15)12(19)13(16,17)18/h6-7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKWTFICJUQAMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C(=CC(=C1)C(=O)C(F)(F)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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